molecular formula C20H23FN2O3S B2585063 N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 682762-96-5

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2585063
CAS No.: 682762-96-5
M. Wt: 390.47
InChI Key: WKUKIACTZOYWKT-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions typically include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitutions on the indole ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-12-9-19(26-4)20(10-13(12)2)27(24,25)22-8-7-16-14(3)23-18-6-5-15(21)11-17(16)18/h5-6,9-11,22-23H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUKIACTZOYWKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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